molecular formula C14H19N7 B6453815 N-ethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549004-37-5

N-ethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6453815
CAS No.: 2549004-37-5
M. Wt: 285.35 g/mol
InChI Key: ZNKWPCMWXPHHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a biarylamine derivative featuring a pyrimidine core substituted with a piperazine ring linked to a pyrazine moiety and an ethylamine group. This compound is part of a broader class of kinase inhibitors, particularly targeting Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response (DDR) pathway. CHK1 inhibition sensitizes cancer cells to DNA-damaging therapies, making this compound relevant in oncology research . Its structure combines a pyrimidine scaffold with a pyrazine-piperazine pharmacophore, a design strategy common in kinase inhibitor development to enhance binding affinity and selectivity .

Properties

IUPAC Name

N-ethyl-2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7/c1-2-16-12-3-4-18-14(19-12)21-9-7-20(8-10-21)13-11-15-5-6-17-13/h3-6,11H,2,7-10H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKWPCMWXPHHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles, and appropriate solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-ethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that control cell growth, differentiation, and survival . This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-ethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine with structurally and functionally related compounds, focusing on substituent variations, biological activity, and therapeutic applications.

Structural Analogues with Pyrimidine-Piperazine Scaffolds

  • N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine ():
    This compound replaces the pyrazine ring with a simpler butyl group. While it retains the piperazine-pyrimidine backbone, the absence of the pyrazine heterocycle reduces its kinase selectivity. It is primarily used in material science and organic synthesis rather than targeted cancer therapy .

  • (4-Methanesulfonyl-phenyl)-{5-nitro-6-[4-(pyridin-4-yloxy)-piperidin-1-yl]-pyrimidin-4-yl}-amine ():
    Features a nitro group and a pyridinyloxy-piperidine substituent. The nitro group enhances DNA intercalation properties, while the pyridinyloxy moiety improves solubility. This compound shows dual activity as a CHK1 inhibitor and DNA-damaging agent, unlike the pyrazine-based compound, which is more selective for CHK1 .

  • N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ():
    Substitutes the pyrimidine core with a pyrazole ring. This structural shift reduces kinase inhibition potency but increases metabolic stability, making it suitable for prolonged in vivo studies .

Pyrazine-Piperazine Derivatives

  • 2-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]pyrazine ():
    Replaces the pyrimidine-ethylamine group with an oxadiazole-linked pyridine. The oxadiazole ring introduces hydrogen-bonding capabilities, improving binding to ATP pockets in kinases. However, this modification reduces blood-brain barrier penetration compared to the ethylamine-substituted compound .

  • N-[(1S,3S)-3-Ethyl-3-(4-[4-(trifluoromethyl)-pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine ():
    Incorporates a trifluoromethylpyridine and cyclopentyl group. The trifluoromethyl group enhances hydrophobic interactions with kinase domains, increasing potency but also hepatotoxicity risks .

Fluorinated Analogues

  • 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-fluoroethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one ():
    Fluorinated ethyl groups on the piperazine ring improve pharmacokinetic properties (e.g., half-life) but introduce synthetic complexity. The pyrazolo-pyrazine core broadens activity to include Aurora kinase inhibition, reducing CHK1 specificity .

Data Table: Key Comparative Features

Compound Name Core Structure Key Substituents Biological Activity Selectivity/Potency Reference
This compound Pyrimidine Pyrazine-piperazine, ethylamine CHK1 inhibition High selectivity for CHK1
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Pyrimidine Butylamine Material science applications Low kinase activity
(4-Methanesulfonyl-phenyl)-{5-nitro-6-[4-(pyridin-4-yloxy)-piperidin-1-yl]-pyrimidin-4-yl}-amine Pyrimidine Nitro, pyridinyloxy-piperidine CHK1/DNA damage dual activity Moderate CHK1 selectivity
2-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]pyrazine Pyrazine Oxadiazole-pyridine Broad kinase inhibition Poor BBB penetration
N-[(1S,3S)-3-Ethyl-3-(4-[4-(trifluoromethyl)-pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine Cyclopentane Trifluoromethylpyridine, tetrahydropyran Potent CHK1 inhibition High hepatotoxicity risk

Key Research Findings

  • CHK1 Selectivity : The pyrazine-piperazine motif in this compound confers higher CHK1 selectivity compared to nitro- or oxadiazole-containing analogues, which exhibit off-target effects .
  • Pharmacokinetics : Fluorinated derivatives () show improved half-life but require structural optimization to mitigate toxicity, whereas the ethylamine group in the parent compound balances solubility and safety .
  • Synthetic Accessibility : The parent compound’s synthesis (e.g., via Buchwald-Hartwig coupling, as inferred from ) is more straightforward than fluorinated or cyclopentane-based analogues, which involve multi-step protocols .

Biological Activity

N-ethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an ethyl group and a piperazine ring that includes a pyrazine moiety. Its molecular formula is C15H21N7C_{15}H_{21}N_{7}, with a molecular weight of 299.37 g/mol. The structural characteristics contribute to its biological activity, particularly as a protein kinase inhibitor.

Target of Action

The primary target for this compound is protein kinases . These enzymes play crucial roles in cellular signaling pathways involved in cell growth, differentiation, and metabolism.

Mode of Action

The compound inhibits the activity of specific protein kinases, leading to alterations in cellular processes such as:

  • Cell Growth Regulation : Inhibition of kinases involved in cell proliferation.
  • Differentiation : Modulation of pathways that control cell differentiation.
  • Migration : Impact on cellular migration, which is vital in cancer metastasis.

This inhibition results in significant biochemical changes within cells, potentially leading to therapeutic effects against various diseases, including cancer.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Data Summary

Property Value
Molecular FormulaC15H21N7C_{15}H_{21}N_{7}
Molecular Weight299.37 g/mol
Primary TargetProtein Kinases
Biological ActivitiesAnticancer, Neuropharmacological
MechanismInhibition of protein kinases

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound significantly inhibited the growth of various cancer cell lines through targeted kinase inhibition.
  • Neuropharmacological Potential : While direct studies on this specific compound are scarce, related compounds have shown efficacy in modulating neurotransmitter systems, indicating potential for further investigation.
  • Synthetic Pathways : The synthesis involves several steps including the formation of the pyrimidine core and the introduction of the piperazine ring via nucleophilic substitution reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.